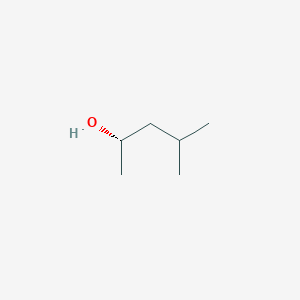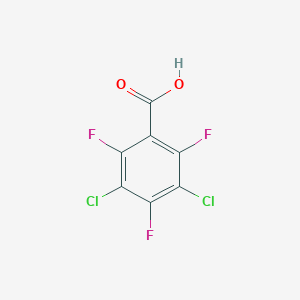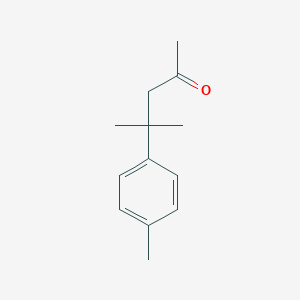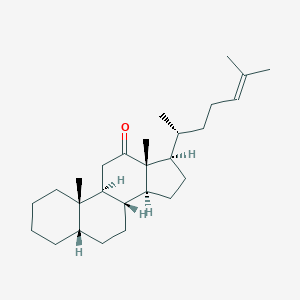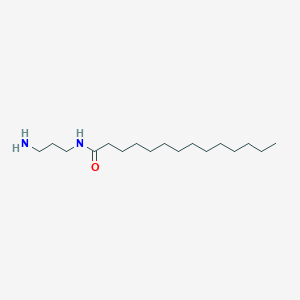
Tetradecanamide, N-(3-aminopropyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tetradecanamide, N-(3-aminopropyl)-, also known as N-(3-aminopropyl)myristamide (NAPM), is a synthetic amide compound that has gained significant attention in recent years due to its potential applications in scientific research. NAPM is a member of the fatty acid amide family and has been shown to have a wide range of biological effects, including anti-inflammatory, analgesic, and neuroprotective properties. In
作用机制
The mechanism of action of NAPM is not fully understood, but it is believed to act on the endocannabinoid system. The endocannabinoid system is a complex network of receptors and signaling molecules that play a role in many physiological processes, including pain, inflammation, and mood regulation. NAPM has been shown to activate the CB2 receptor, which is primarily expressed in immune cells and has anti-inflammatory effects.
生化和生理效应
NAPM has been shown to have a wide range of biochemical and physiological effects. It has been shown to have anti-inflammatory and analgesic properties, making it a potential therapeutic agent for the treatment of pain and inflammation. It has also been shown to have neuroprotective properties, which could make it a potential therapeutic agent for the treatment of neurodegenerative diseases. Additionally, NAPM has been shown to have antioxidant properties, which could make it a potential therapeutic agent for the treatment of oxidative stress-related diseases.
实验室实验的优点和局限性
One of the major advantages of NAPM is its relatively simple synthesis method, which makes it accessible to researchers in a laboratory setting. Additionally, NAPM has been shown to have a wide range of biological effects, making it a versatile compound for scientific research. However, one of the limitations of NAPM is its limited solubility in water, which can make it difficult to work with in certain experimental settings.
未来方向
There are many potential future directions for research on NAPM. One area of research is in the development of NAPM analogs with improved solubility and bioavailability. Additionally, further research is needed to fully understand the mechanism of action of NAPM and its potential therapeutic applications. Finally, there is a need for more research on the safety and toxicity of NAPM, particularly in the context of long-term use.
合成方法
The synthesis of NAPM involves the reaction of myristic acid with ethylenediamine in the presence of a catalyst. The resulting product is purified using a series of chromatography techniques to obtain pure NAPM. The synthesis of NAPM is a relatively straightforward process and can be carried out in a laboratory setting.
科学研究应用
NAPM has been shown to have a wide range of scientific research applications. One of the most promising areas of research is in the field of neuroprotection. Studies have shown that NAPM can protect neurons from damage caused by oxidative stress and inflammation. This makes it a potential therapeutic agent for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
属性
CAS 编号 |
13482-06-9 |
|---|---|
产品名称 |
Tetradecanamide, N-(3-aminopropyl)- |
分子式 |
C17H36N2O |
分子量 |
284.5 g/mol |
IUPAC 名称 |
N-(3-aminopropyl)tetradecanamide |
InChI |
InChI=1S/C17H36N2O/c1-2-3-4-5-6-7-8-9-10-11-12-14-17(20)19-16-13-15-18/h2-16,18H2,1H3,(H,19,20) |
InChI 键 |
OTCJNNORZZUDIL-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCC(=O)NCCCN |
规范 SMILES |
CCCCCCCCCCCCCC(=O)NCCCN |
其他 CAS 编号 |
13482-06-9 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



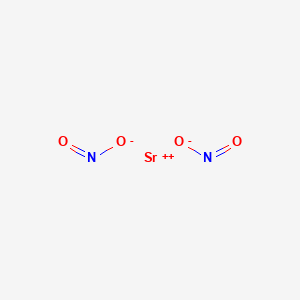

![5-[(4-Fluorophenyl)amino]-1,3,4-thiadiazole-2-thiol](/img/structure/B88410.png)
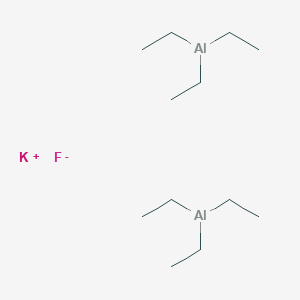
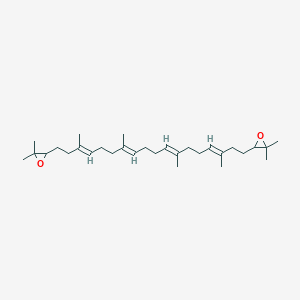

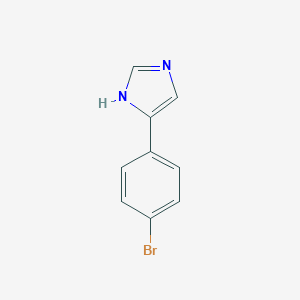
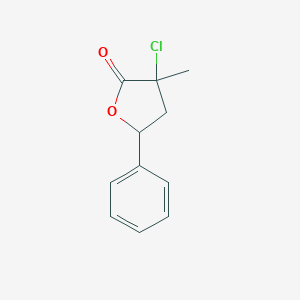
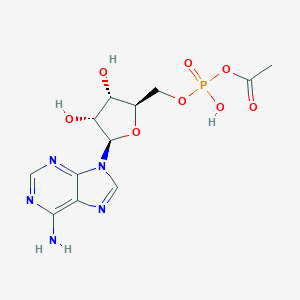
![Ethyl 8-hydroxy-[1,3]dioxolo[4,5-g]quinoline-7-carboxylate](/img/structure/B88429.png)
